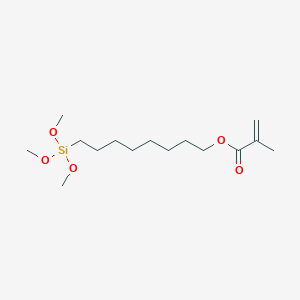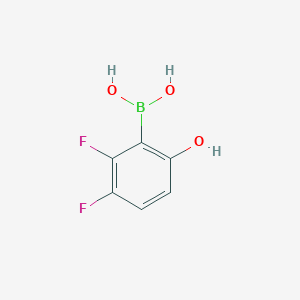
(2,3-Difluoro-6-hydroxyphenyl)boronic acid
Overview
Description
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” is a chemical compound with the molecular formula C6H5BF2O3 . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, boronic acids in general can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular weight of “this compound” is 173.91 . The InChI code for this compound is 1S/C6H5BF2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H .Chemical Reactions Analysis
Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Mechanism of Action
Target of Action
The primary target of (2,3-Difluoro-6-hydroxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which is a key method for forming carbon–carbon bonds . The compound, as an organoboron reagent, plays a crucial role in this process . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
It’s known that the compound is stable and readily prepared . It’s also worth noting that the compound forms a trimer in solution , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The compound’s action thus has significant implications for asymmetric synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it’s recommended that the compound be stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature and the presence of oxygen .
Safety and Hazards
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” is classified as a reproductive toxin (Category 1B) and may damage fertility or the unborn child . It should not be ingested or inhaled, and contact with skin or eyes should be avoided . Personal protective equipment should be used when handling this compound .
Future Directions
While specific future directions for “(2,3-Difluoro-6-hydroxyphenyl)boronic acid” were not found, boronic acids in general are valuable building blocks in organic synthesis . The development of new synthesis methods and applications, such as the protodeboronation of pinacol boronic esters , could provide future research directions.
Properties
IUPAC Name |
(2,3-difluoro-6-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZIVQZEGPNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402538 | |
| Record name | (2,3-difluoro-6-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238196-62-7 | |
| Record name | (2,3-difluoro-6-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


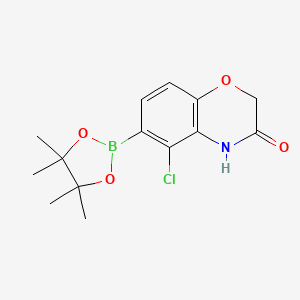
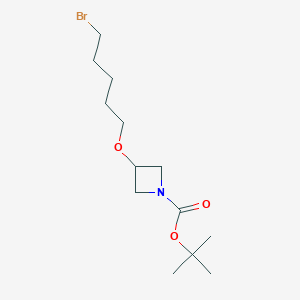



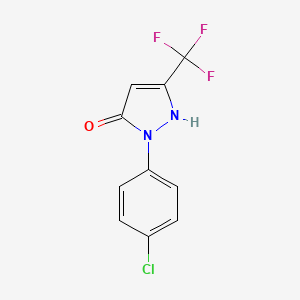
![6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B3046313.png)
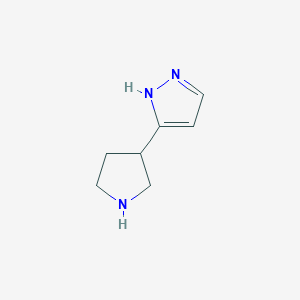

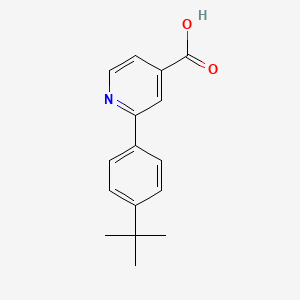
![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)
